molecular formula C16H17FN2O2 B1318139 N-(5-Amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide CAS No. 954580-48-4

N-(5-Amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide

Cat. No. B1318139
CAS RN: 954580-48-4
M. Wt: 288.32 g/mol
InChI Key: HNUZRQAXGFQHRK-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide, also known as NAF-2, is a fluorinated amide compound which has been widely studied for its use in scientific research applications. This compound has been extensively studied for its ability to bind to a variety of biological targets, including proteins, enzymes, and receptors. NAF-2 has been used in a wide range of laboratory experiments, including biochemical assays, structural studies, and drug screening. In addition, NAF-2 has also been used in the development of novel therapeutic agents.

Mechanism of Action

N-(5-Amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide works by binding to the target protein or enzyme, which then modulates its activity. The binding of N-(5-Amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide to the target protein or enzyme can either activate or inhibit its activity, depending on the nature of the interaction.
Biochemical and Physiological Effects
N-(5-Amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. In biochemical assays, N-(5-Amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been found to bind to a variety of proteins and enzymes, which can modulate their activity. In physiological studies, N-(5-Amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been found to interact with various receptors, which can modulate their activity.

Advantages and Limitations for Lab Experiments

N-(5-Amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has several advantages for laboratory experiments. First, it is relatively inexpensive and can be easily synthesized. Second, it has a high binding affinity for a variety of biological targets. Third, it is stable and can be stored for long periods of time. However, there are some limitations to using N-(5-Amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide in laboratory experiments. For example, it is not soluble in water, which can limit its use in certain experiments.

Future Directions

The future of N-(5-Amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide is promising. Scientists are continuing to explore its potential applications in a variety of fields, including drug discovery, structural biology, and biochemistry. In addition, N-(5-Amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide could be used to develop new therapeutic agents or to identify novel targets for drug development. Furthermore, N-(5-Amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide could be used to study the structure and function of proteins and enzymes, and to investigate the mechanisms of action of various drugs. Finally, N-(5-Amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide could be used to study the effects of various environmental factors on biological systems.

Synthesis Methods

N-(5-Amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide is synthesized using a two-step reaction. The first step involves the reaction of 5-amino-2-fluorophenol with 2,4-dimethylphenol in the presence of a base catalyst. This reaction produces N-(5-amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide. The second step involves the hydrolysis of the acetamide group, which produces the desired compound.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been used in a variety of scientific research applications, including biochemical assays, structural studies, and drug screening. In biochemical assays, N-(5-Amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been used to study the binding of proteins and enzymes to various substrates. In structural studies, N-(5-Amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been used to determine the three-dimensional structure of proteins and enzymes. In drug screening, N-(5-Amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been used to identify potential therapeutic agents.

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-10-3-6-15(11(2)7-10)21-9-16(20)19-14-8-12(18)4-5-13(14)17/h3-8H,9,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUZRQAXGFQHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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